2,4-Diethyloxazole 2,4-Diethyloxazole
Brand Name: Vulcanchem
CAS No.: 84027-83-8
VCID: VC20608906
InChI: InChI=1S/C7H11NO/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol

2,4-Diethyloxazole

CAS No.: 84027-83-8

Cat. No.: VC20608906

Molecular Formula: C7H11NO

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diethyloxazole - 84027-83-8

Specification

CAS No. 84027-83-8
Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
IUPAC Name 2,4-diethyl-1,3-oxazole
Standard InChI InChI=1S/C7H11NO/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3
Standard InChI Key XIRWXQAIUBUNOH-UHFFFAOYSA-N
Canonical SMILES CCC1=COC(=N1)CC

Introduction

Structural and Molecular Characteristics

Molecular Composition and Stereochemistry

2,4-Dimethyloxazole consists of an oxazole ring substituted with methyl groups at positions 2 and 4. Its molecular formula is C₅H₇NO, with a molecular weight of 97.1152 g/mol . The IUPAC name is 2,4-dimethyl-1,3-oxazole, and its structure has been validated via 2D and 3D conformational analyses .

Key Structural Identifiers:

  • SMILES: CC1=NC(=CO1)C

  • InChIKey: PSOZJOZKEVZLKZ-UHFFFAOYSA-N

  • CAS Registry: 7208-05-1

The planar oxazole ring exhibits aromaticity due to delocalized π-electrons, with methyl groups inducing steric effects that influence reactivity .

Synthetic Approaches and Green Chemistry

Conventional Synthesis

Traditional methods for synthesizing 2,4-dimethyloxazole involve cyclocondensation reactions. For example:

  • Haloketone and Amide Cyclization: Reacting α-haloketones with primary amides in the presence of silver triflate (AgOTf) yields 2,4-disubstituted oxazoles .

  • Microwave-Assisted Synthesis: Microwave irradiation of 2-bromoacetophenone derivatives with urea in dimethylformamide (DMF) produces oxazoles in high yields (up to 95%) .

Green Synthetic Innovations

Recent advancements emphasize sustainability:

  • Ionic Liquids: Using [Bmin][PF₆] as a solvent and promoter, cyclocondensation of benzamide derivatives achieves 87% yield with recyclable catalysts .

  • Deep Eutectic Solvents (DES): DES-mediated one-pot reactions between thiourea and active methylene compounds reduce waste and energy consumption .

Comparative Efficiency Table:

MethodCatalyst/SolventYield (%)Reaction Time
Microwave IrradiationDMF958 min
Ionic Liquid Cyclization[Bmin][PF₆]872 h
DES-Mediated SynthesisChCl-Urea8230 min

Analytical Characterization

Gas Chromatography (GC)

Retention indices (RI) for 2,4-dimethyloxazole have been documented across polar and non-polar columns:

Kovats' Retention Indices :

Column TypeActive PhaseTemperature (°C)RI
Non-polarOV-101110730
PolarPEG-40M1101094

Spectroscopic Data

  • Mass Spectrometry: Base peak at m/z 97 corresponds to the molecular ion [M]⁺ .

  • NMR: ¹H NMR (CDCl₃) signals at δ 2.35 (s, 3H, CH₃), δ 2.50 (s, 3H, CH₃), and δ 7.20 (s, 1H, ring H) .

Pharmacological and Industrial Applications

Biological Activity

2,4-Dimethyloxazole derivatives exhibit:

  • Antiprotozoal Effects: Inhibition of Giardia lamblia and Trichomonas vaginalis at IC₅₀ values of 12–18 μM .

  • Anticancer Potential: Benzoxazole analogs show cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 8.5 μM) .

Industrial Uses

  • Flavor and Fragrance Industry: Contributes to nutty aromas in food additives.

  • Polymer Chemistry: Serves as a monomer in heat-resistant polymers .

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